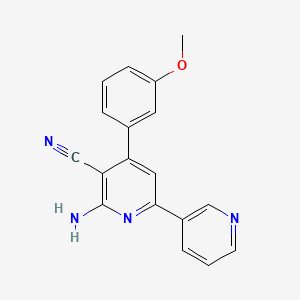![molecular formula C17H22N4OS B14170612 1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 727677-22-7](/img/structure/B14170612.png)
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrimidine derivative with a thioxo group under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioxo group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structure allows for the exploration of its properties in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinase activity, leading to altered signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Unique due to its specific substitution pattern and thioxo group.
Pyrimidine Derivatives: Compounds like 1H-pyrrolo[2,3-b]pyridine derivatives share a similar pyrimidine core but differ in their functional groups and biological activities.
Thioxo Compounds: Other thioxo compounds may have similar reactivity but differ in their overall structure and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a phenylethyl group, a propyl chain, and a thioxo group within a pyrimidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
727677-22-7 |
|---|---|
Molekularformel |
C17H22N4OS |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H22N4OS/c1-2-9-20-11-14-15(18-12-20)21(17(23)19-16(14)22)10-8-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3,(H,19,22,23) |
InChI-Schlüssel |
SJQXTZQXFXMIQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)CCC3=CC=CC=C3 |
Löslichkeit |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)

![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)

![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)




![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)


![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
